molecular formula C11H12FNO2 B15206771 (3R,4S)-rel-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-rel-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B15206771
M. Wt: 209.22 g/mol
InChI Key: NKGQZNWWPOLORG-ZJUUUORDSA-N
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Description

(3R,4S)-rel-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated aromatic compounds and coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(3R,4S)-rel-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R,4S)-rel-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorophenyl group can enhance binding affinity and specificity, while the pyrrolidine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
  • (3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid
  • (3R,4S)-rel-4-(3-Methylphenyl)pyrrolidine-3-carboxylic acid

Uniqueness

(3R,4S)-rel-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity and binding interactions. The fluorine atom can also enhance the compound’s metabolic stability and bioavailability, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

(3R,4S)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H12FNO2/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m1/s1

InChI Key

NKGQZNWWPOLORG-ZJUUUORDSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC(=CC=C2)F

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)F

Origin of Product

United States

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